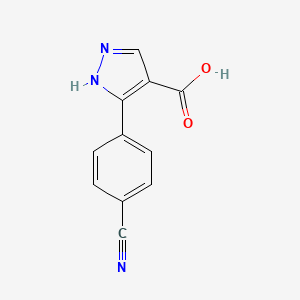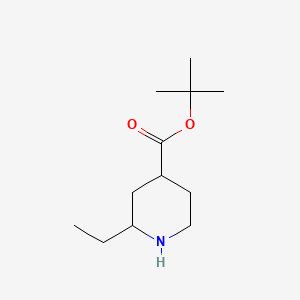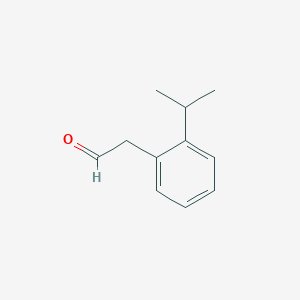![molecular formula C16H13BrN2OS B13620528 2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)
2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenyl)-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene hydrobromide is a complex organic compound known for its unique structure and properties. This compound belongs to the class of triazolobenzothiazoles, which are characterized by a triazole ring fused to a benzene or thiazole moiety .
Méthodes De Préparation
The synthesis of 4-(4-methoxyphenyl)-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene hydrobromide involves multiple steps. One common synthetic route includes the reaction of 2-chlorophenyl isocyanate with hydrazine derivatives to form intermediate compounds, which are then cyclized to produce the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
4-(4-methoxyphenyl)-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene hydrobromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds include other triazolobenzothiazoles, such as 1,2,4-triazolo[3,4-b]benzothiazole and 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole . Compared to these compounds, 4-(4-methoxyphenyl)-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene hydrobromide has unique structural features that may confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C16H13BrN2OS |
|---|---|
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole;hydrobromide |
InChI |
InChI=1S/C16H12N2OS.BrH/c1-19-12-8-6-11(7-9-12)13-10-18-14-4-2-3-5-15(14)20-16(18)17-13;/h2-10H,1H3;1H |
Clé InChI |
OWGGCJPYFVYOBO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=N2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


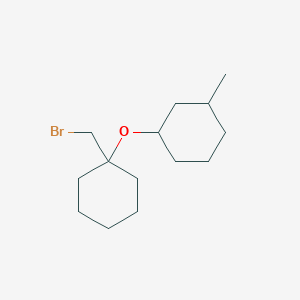
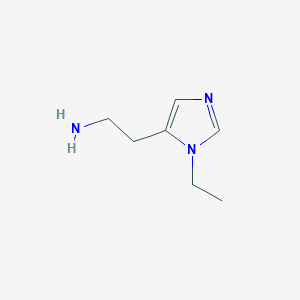
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid](/img/structure/B13620463.png)
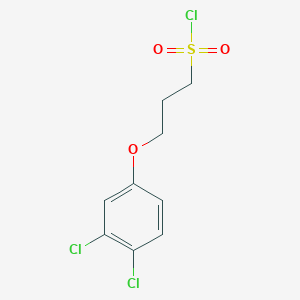
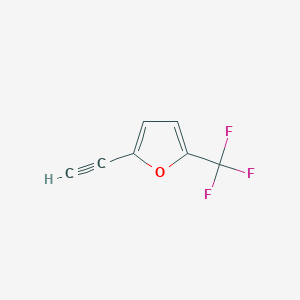
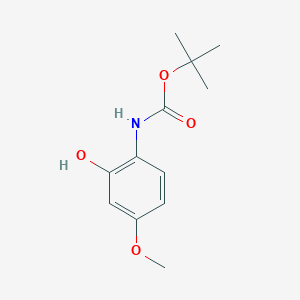
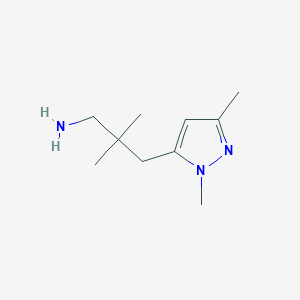
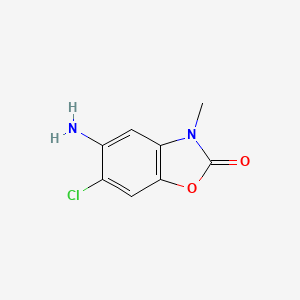
![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)
